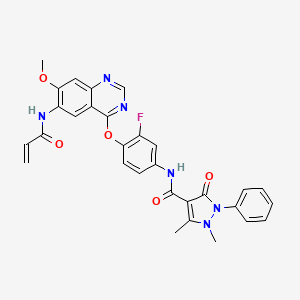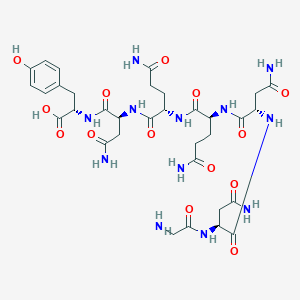
Amyloid-Forming peptide GNNQQNY
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amyloid-Forming peptide GNNQQNY is a heptapeptide derived from the N-terminal prion-determining domain of the yeast protein Sup35. This peptide is known for its ability to form amyloid fibrils, which are highly ordered insoluble aggregates. The detailed atomic oligomeric structure of GNNQQNY makes it an excellent model for studying the early stages of amyloid aggregation .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Amyloid-Forming peptide GNNQQNY typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one through coupling and deprotection cycles.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the peptide .
化学反应分析
Types of Reactions
Amyloid-Forming peptide GNNQQNY primarily undergoes aggregation reactions to form amyloid fibrils. These reactions are influenced by various factors, including temperature, pH, and peptide concentration .
Common Reagents and Conditions
Temperature: Aggregation is typically studied at temperatures ranging from 280 K to 300 K.
pH: The peptide can be solubilized at a low pH (around 2.0) to generate monomers.
Concentration: Higher peptide concentrations favor aggregation.
Major Products
The major product of the aggregation reaction is amyloid fibrils, which are characterized by their β-sheet-rich structure and stability .
科学研究应用
Amyloid-Forming peptide GNNQQNY has numerous applications in scientific research:
作用机制
The mechanism of action of Amyloid-Forming peptide GNNQQNY involves the formation of β-sheet-rich structures through hydrogen bonding and hydrophobic interactions. The peptide undergoes a nucleation process, where small oligomers form and act as templates for further aggregation. The resulting amyloid fibrils are stabilized by interstrand backbone-backbone and side chain-side chain hydrogen bonds .
相似化合物的比较
Amyloid-Forming peptide GNNQQNY is unique due to its well-characterized atomic structure and its ability to form stable amyloid fibrils. Similar compounds include other amyloidogenic peptides and proteins, such as:
Amyloid β (Aβ): Associated with Alzheimer’s disease.
α-Synuclein: Linked to Parkinson’s disease.
Prion Protein (PrP): Involved in prion diseases.
These compounds share common structural features and aggregation mechanisms but differ in their specific sequences and pathological roles.
属性
分子式 |
C33H48N12O14 |
|---|---|
分子量 |
836.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C33H48N12O14/c34-13-27(52)40-18(10-24(37)49)30(55)44-19(11-25(38)50)31(56)42-16(5-7-22(35)47)28(53)41-17(6-8-23(36)48)29(54)43-20(12-26(39)51)32(57)45-21(33(58)59)9-14-1-3-15(46)4-2-14/h1-4,16-21,46H,5-13,34H2,(H2,35,47)(H2,36,48)(H2,37,49)(H2,38,50)(H2,39,51)(H,40,52)(H,41,53)(H,42,56)(H,43,54)(H,44,55)(H,45,57)(H,58,59)/t16-,17-,18-,19-,20-,21-/m0/s1 |
InChI 键 |
DIUJDHXPULIBNK-PXQJOHHUSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CN)O |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



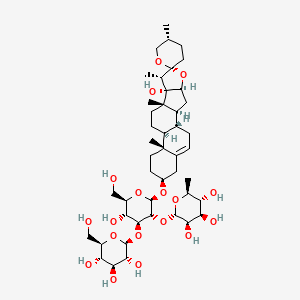
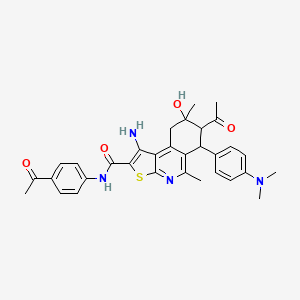
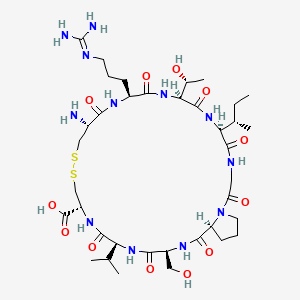
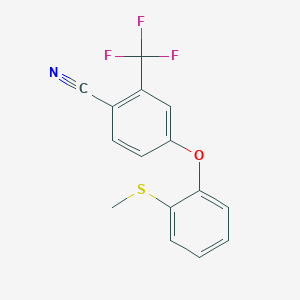
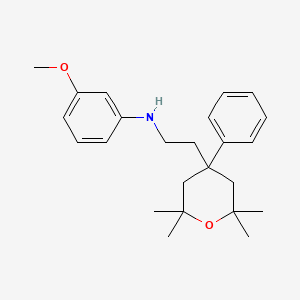

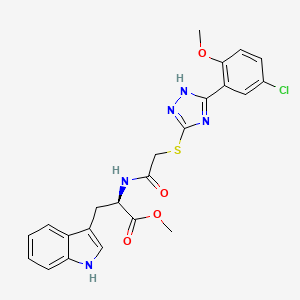

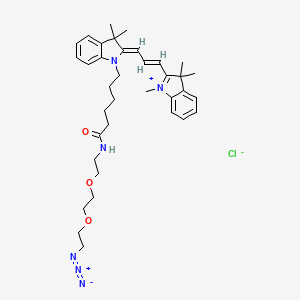
![tert-butyl N-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]carbamate](/img/structure/B12385135.png)
![(6Z,9Z,28Z,31Z)-19-[4-(dimethylamino)butyl]heptatriaconta-6,9,28,31-tetraen-19-ol](/img/structure/B12385140.png)
